molecular formula C18H22O5 B3944870 ethyl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate

ethyl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate

Cat. No.: B3944870
M. Wt: 318.4 g/mol
InChI Key: LBZACLVRNJDADX-UHFFFAOYSA-N
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Description

Ethyl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate is a synthetic organic compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

The synthesis of ethyl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-methyl-2-oxo-4-propyl-2H-chromen-7-ol and ethyl 2-bromopropanoate.

    Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

    Purification: The crude product is purified using column chromatography or recrystallization techniques to obtain this compound in high purity.

Chemical Reactions Analysis

Ethyl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to convert the ester group into an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: Acidic or basic hydrolysis of the ester group yields the corresponding carboxylic acid and ethanol.

Scientific Research Applications

Ethyl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a lead compound in the development of new drugs due to its chromene core, which is known for various pharmacological activities.

    Biological Studies: The compound is used in biological assays to investigate its effects on different cellular pathways and its potential as an anti-inflammatory, antioxidant, or anticancer agent.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules, which are valuable in the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of ethyl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to its potential anti-inflammatory effects.

    Pathways: It may modulate oxidative stress pathways, contributing to its antioxidant properties. Additionally, it could interfere with cell proliferation pathways, making it a candidate for anticancer research.

Comparison with Similar Compounds

Ethyl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate can be compared with other chromene derivatives:

    Ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate: This compound has a phenyl group instead of a propyl group, which may alter its biological activity and chemical reactivity.

    Mthis compound: The methyl ester variant may have different solubility and reactivity compared to the ethyl ester.

    Ethyl 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate: The presence of a chloro substituent can significantly impact the compound’s electronic properties and biological activity.

Properties

IUPAC Name

ethyl 2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O5/c1-5-7-13-10-16(19)23-17-11(3)15(9-8-14(13)17)22-12(4)18(20)21-6-2/h8-10,12H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZACLVRNJDADX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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